4-(4-Trifluoromethylbenzyloxy)piperidine
Overview
Description
4-(4-Trifluoromethylbenzyloxy)piperidine: is an organic compound that features a piperidine ring substituted with a 4-(4-trifluoromethylbenzyloxy) group
Mechanism of Action
Target of Action
It’s structurally related to piperidine derivatives, which are known to interact with various targets in the body . For instance, some piperidine derivatives have been found to interact with the Fatty-acid amide hydrolase 1 (FAAH-1) in humans .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its target proteins and modulate their activity
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways depending on their specific targets
Pharmacokinetics
Piperidine derivatives are generally known for their potential in enhancing cns pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with various physiological effects, such as antioxidant, anti-inflammatory, and anti-apoptotic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Trifluoromethylbenzyloxy)piperidine can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Trifluoromethylbenzyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Trifluoromethylbenzyloxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(4-Trifluoromethylbenzyl)piperidine
- 4-(4-Trifluoromethylphenoxy)piperidine
- 4-(4-Trifluoromethylphenyl)piperidine
Comparison: 4-(4-Trifluoromethylbenzyloxy)piperidine is unique due to the presence of the trifluoromethylbenzyloxy group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to its analogs .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methoxy]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-18-12-5-7-17-8-6-12/h1-4,12,17H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLSUOIHAVRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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